molecular formula C7H13ClO2S B2438432 (3-Methylcyclopentyl)methanesulfonyl chloride CAS No. 2167551-01-9

(3-Methylcyclopentyl)methanesulfonyl chloride

Cat. No.: B2438432
CAS No.: 2167551-01-9
M. Wt: 196.69
InChI Key: TXCOAUBIWYRQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methylcyclopentyl)methanesulfonyl chloride” is an organosulfur compound with the molecular formula C7H13ClO2S . It is related to methanesulfonyl chloride, which is a colorless or pale-yellow liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain (the methylcyclopentyl group) attached to a methanesulfonyl chloride group .

Scientific Research Applications

  • Electrochemical Applications :

    • In a study by Su, Winnick, and Kohl (2001), Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, which was used to study the electrochemical properties of vanadium pentoxide (V2O5) films. This application is significant for potential cathodes, where sodium is reversibly intercalated into the V2O5 film, demonstrating the utility of MSC in electrochemical systems (Su, Winnick, & Kohl, 2001).
  • Chemical Synthesis and Spectroscopy :

    • Hanai and Okuda (1977) described a convenient method for the preparation of methanesulfonyl chloride-d3. This process involves the chlorination of dimethyl sulfoxide-d6, demonstrating the versatility of MSC in chemical synthesis (Hanai & Okuda, 1977).
    • In a separate study, they also recorded the infrared and Raman spectra of methanesulfonyl chloride and its isotopic compound, providing valuable data for molecular spectroscopy (Hanai, Okuda, & Machida, 1975).
  • Catalysis and Reaction Mechanisms :

    • Kang et al. (2017) explored the catalytic decomposition of MSC to produce methyl chloride, a crucial step in low-temperature methane conversions. Their research on various catalytic systems and molecular modeling demonstrates MSC's role in catalytic processes (Kang et al., 2017).
    • Smith et al. (2004) studied the regioselective methanesulfonylation of simple aromatics using methanesulfonic anhydride over zeolite catalysts, which provided higher para-selectivity in the synthesis of methyl tolyl sulfone than standard methods (Smith, Ewart, El‐Hiti, & Randles, 2004).
  • Radiopharmaceutical Development :

    • McCarron and Pike (2003) described methods for labeling methanesulfonyl chloride with carbon-11, providing a new labeling agent for positron emission tomography (PET) radiopharmaceutical development (McCarron & Pike, 2003).
  • Organic Chemistry and Molecular Structure Studies :

    • Upadhyaya et al. (1997) conducted a study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol, demonstrating the use of MSC in complex organic synthesis processes (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
    • Hargittai and Hargittai (1973) investigated the molecular structure of methane sulfonyl chloride using electron diffraction, contributing to the understanding of its molecular geometry (Hargittai & Hargittai, 1973).

Safety and Hazards

Methanesulfonyl chloride, a related compound, is known to be very toxic by ingestion, inhalation, or skin absorption . It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

(3-methylcyclopentyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCOAUBIWYRQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.